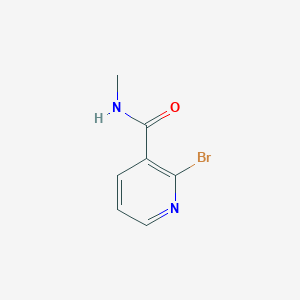

2-Bromo-N-methylnicotinamide

説明

2-Bromo-N-methylnicotinamide is a brominated derivative of nicotinamide (pyridine-3-carboxamide) with a bromine atom at the 2-position of the pyridine ring and a methyl group attached to the amide nitrogen. Its molecular formula is C₇H₇BrN₂O, and it combines the electronic effects of bromine (a halogen with high electronegativity and polarizability) with the steric and solubility-modifying properties of the N-methyl group.

For example, 2-Bromo-N-methylisonicotinamide (a pyridine-4-carboxamide derivative) demonstrates that bromine and methyl groups synergistically improve binding affinity and metabolic stability compared to non-brominated or non-methylated analogs .

特性

分子式 |

C7H7BrN2O |

|---|---|

分子量 |

215.05 g/mol |

IUPAC名 |

2-bromo-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7BrN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) |

InChIキー |

SEUOUZDKITWPSP-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=C(N=CC=C1)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methylnicotinamide typically involves the bromination of N-methylnicotinamide. One common method is the reaction of N-methylnicotinamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of 2-Bromo-N-methylnicotinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反応の分析

Types of Reactions

2-Bromo-N-methylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted nicotinamide derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which may have different functional groups or oxidation states.

科学的研究の応用

2-Bromo-N-methylnicotinamide has several applications in scientific research:

作用機序

The mechanism of action of 2-Bromo-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. As a derivative of nicotinamide, it may influence cellular processes related to NAD+ metabolism and energy production . The bromine atom can also participate in various biochemical reactions, potentially affecting enzyme activity and signal transduction pathways .

類似化合物との比較

Structural and Functional Group Variations

The biological and chemical properties of 2-Bromo-N-methylnicotinamide are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of 2-Bromo-N-methylnicotinamide and Related Compounds

Key Differences in Reactivity and Bioactivity

Halogen Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and higher polarizability enhance halogen bonding with biological targets (e.g., enzymes or DNA), a property less pronounced in chlorine-substituted analogs . For instance, 2-Bromo-N-methylnicotinamide may exhibit stronger inhibitory effects on bacterial enzymes compared to its chloro analog . Positional Isomerism: Bromine at C2 (vs. C5) optimizes steric and electronic interactions with targets. For example, 5-bromo derivatives may interfere with binding in nicotinamide-adenine dinucleotide (NAD+) dependent pathways due to altered spatial orientation .

N-Substituent Effects :

- Methyl vs. Ethyl : The N-methyl group balances lipophilicity and solubility, whereas N-ethyl analogs (e.g., 2-Bromo-N-ethylnicotinamide) may face reduced cellular uptake due to excessive hydrophobicity .

- Methyl vs. Methoxy : Methoxy groups (e.g., in 2-Bromo-N-methoxyisonicotinamide) increase hydrogen-bonding capacity but reduce metabolic stability due to susceptibility to demethylation .

Biological Activity: Antimicrobial Potential: Bromine’s electronegativity enhances interactions with bacterial efflux pumps, making 2-Bromo-N-methylnicotinamide more potent than non-halogenated analogs like N-methylnicotinamide . Neuroprotective Applications: Methyl groups improve blood-brain barrier penetration, a critical advantage over 2-bromonicotinamide (lacking N-methyl) in neurodegenerative disease research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。